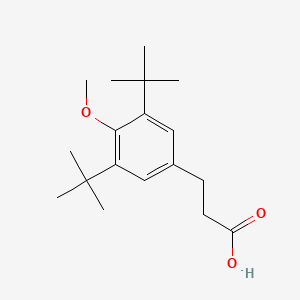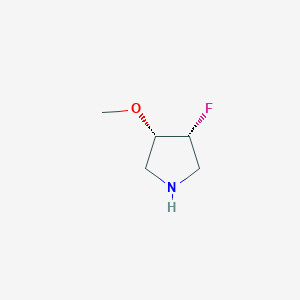
(3R,4S)-3-fluoro-4-methoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-fluoro-4-methoxypyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. The presence of both fluorine and methoxy groups in the pyrrolidine ring can influence its chemical reactivity and interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-fluoro-4-methoxypyrrolidine typically involves the stereoselective introduction of the fluorine and methoxy groups into the pyrrolidine ring. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, starting from a suitable pyrrolidine precursor, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions. The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques like chromatography and crystallization to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3-fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The fluorine and methoxy groups can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3-fluoro-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, while the methoxy group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-fluoro-4-hydroxyproline: Another fluorinated pyrrolidine derivative with similar stereochemistry.
(3R,4S)-4-methoxypyrrolidine: Lacks the fluorine atom but has the same methoxy group.
(3R,4S)-3-fluoropyrrolidine: Contains the fluorine atom but lacks the methoxy group.
Uniqueness
(3R,4S)-3-fluoro-4-methoxypyrrolidine is unique due to the combination of both fluorine and methoxy groups in the same molecule. This dual functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
(3R,4S)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
DSXGOKWLUVYZCU-UHNVWZDZSA-N |
Isomerische SMILES |
CO[C@H]1CNC[C@H]1F |
Kanonische SMILES |
COC1CNCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


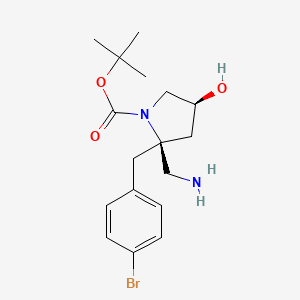
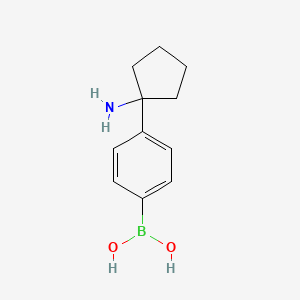
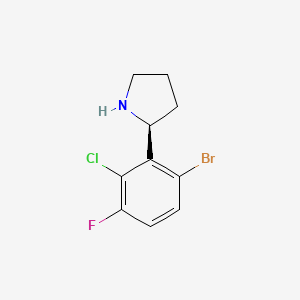
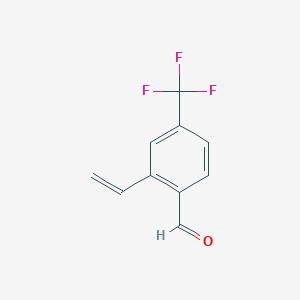
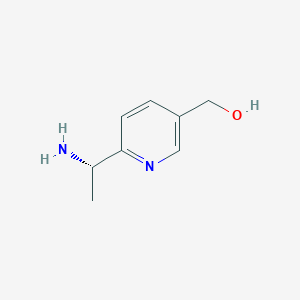
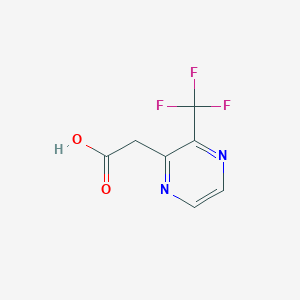
![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)



![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
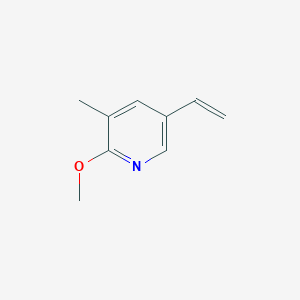
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)
